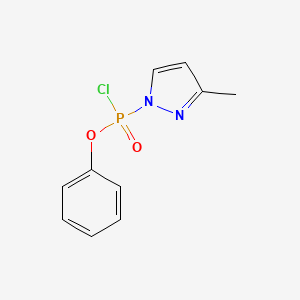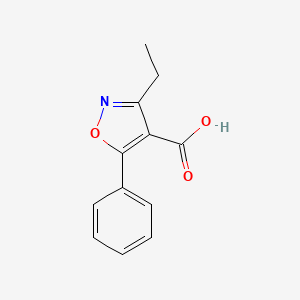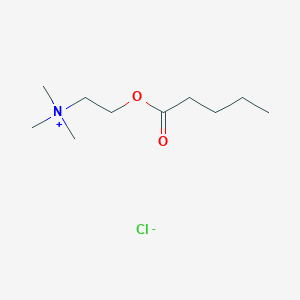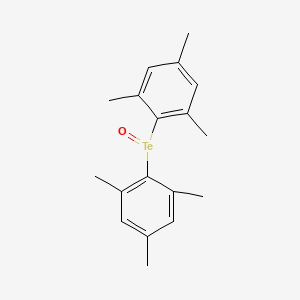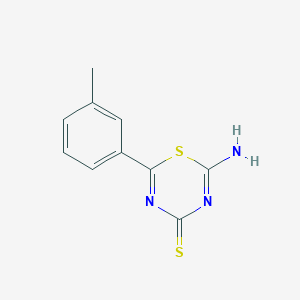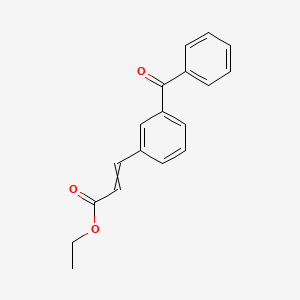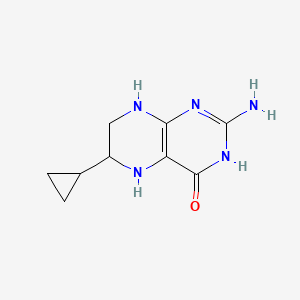acetate CAS No. 91075-65-9](/img/structure/B14345564.png)
Methyl [(E)-phenyldiazenyl](triphenyl-lambda~5~-phosphanylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-phenyldiazenylacetate is a versatile organophosphorus compound. It is primarily used as a reagent in Wittig reactions, which are essential for the formation of carbon-carbon double bonds. This compound is recognized for its stability and reactivity, making it a valuable tool in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (E)-phenyldiazenylacetate can be synthesized through the reaction of triphenylphosphine with methyl diazoacetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Wittig Reactions: This compound is widely used in Wittig reactions to form carbon-carbon double bonds.
Common Reagents and Conditions
Reagents: Aldehydes, ketones, methyl diazoacetate, triethylamine.
Conditions: Typically, reactions are carried out in solvents like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Major Products
Alkenes: Formed through Wittig reactions.
Vinyl Halides and Vinyl Sulfides: Produced by halogenation or sulfonation of the ylide intermediate.
Aplicaciones Científicas De Investigación
Methyl (E)-phenyldiazenylacetate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pyrazoles and heterocycles.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The primary mechanism of action for this compound involves its role as a Wittig reagent. It facilitates the formation of carbon-carbon double bonds by reacting with aldehydes and ketones. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene product and triphenylphosphine oxide .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: A closely related compound used in similar Wittig reactions.
(Ethoxycarbonylmethylene)triphenylphosphorane: Another phosphorane reagent with similar reactivity.
Uniqueness
Methyl (E)-phenyldiazenylacetate stands out due to its enhanced stability and reactivity, making it particularly useful in complex organic syntheses. Its ability to form stable ylides and undergo efficient Wittig reactions distinguishes it from other similar compounds.
Propiedades
Número CAS |
91075-65-9 |
|---|---|
Fórmula molecular |
C27H23N2O2P |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
methyl 2-phenyldiazenyl-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C27H23N2O2P/c1-31-27(30)26(29-28-22-14-6-2-7-15-22)32(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3 |
Clave InChI |
FJAUSXTXGIDRQE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


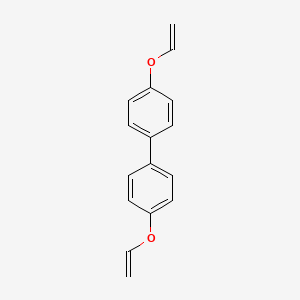
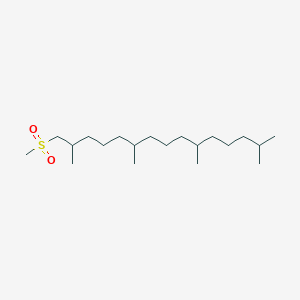
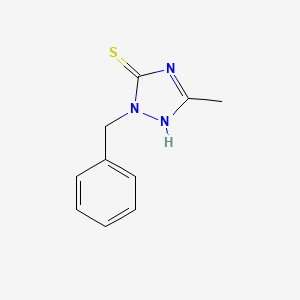
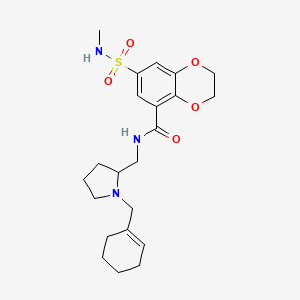
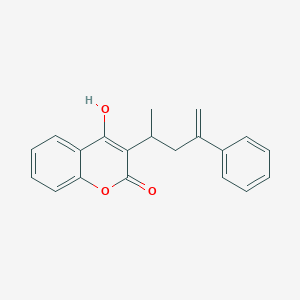
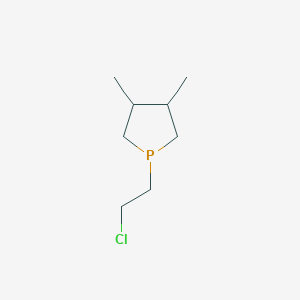
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
